SRN-927
Description
Overview of Estrogen Receptor Biology and its Role in Preclinical Models
The estrogen receptor (ER) is a critical transcription factor involved in the normal development and function of various tissues. In the context of oncology research, ER-alpha (ERα) is particularly significant as it is a primary driver in approximately 70-80% of breast cancers. mdpi.combioscientifica.com This subtype, known as ER-positive (ER+) breast cancer, is characterized by its dependence on estrogen for growth and proliferation. bioscientifica.com
Preclinical models, such as human breast cancer cell lines (e.g., MCF-7) and patient-derived xenografts (PDXs), are fundamental tools for studying ER biology. In these laboratory settings, the presence of estrogen stimulates ERα, which then activates downstream signaling pathways that promote cell cycle progression. bioscientifica.com Key target genes directly activated by ER, including c-Myc and cyclin D1, are sufficient to drive this proliferation, making the ER pathway a central focus for therapeutic intervention research. bioscientifica.com These models allow for the detailed investigation of how ER signaling is initiated and sustained, and how it can be effectively blocked.
Evolution of Estrogen Receptor Antagonism and Degradation Strategies in Preclinical Research
The strategy for targeting ER in preclinical research has evolved significantly over decades. Initial approaches focused on competitive antagonism with Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202). SERMs function by binding to the ER and competing with estrogen, exhibiting a mix of antagonist and agonist activities depending on the tissue. nih.gov
A subsequent development was the creation of pure antagonists, or Selective Estrogen Receptor Downregulators/Degraders (SERDs). The first-generation SERD, fulvestrant (B1683766), not only blocks the receptor but also induces its degradation through the proteasome pathway, creating an unstable protein complex. Preclinical studies demonstrated fulvestrant's ability to overcome the effects of estrogen and its superior antitumor activity compared to tamoxifen in xenograft models. However, fulvestrant's limitations, such as poor solubility and lack of oral bioavailability, spurred research into new, orally available SERDs. researchgate.net The goal of this next wave of research was to develop compounds with optimized potency, target occupancy, and the ability to more completely suppress ER signaling. researchgate.net
Identification and Preclinical Rationale for Investigating SRN-927 (GDC-0927) as a Novel Chemical Entity
This compound, later known as GDC-0927, emerged from research efforts to create a novel, non-steroidal, orally bioavailable SERD with improved potency over earlier compounds like GDC-0810. The identification of GDC-0927 was the result of a deliberate optimization process focused on maximizing ERα degradation efficacy. nih.gov Researchers modified a series of ER modulators with a chromene core by refining the side-chain substitutions. nih.gov
A key structural modification was the addition of a fluoromethyl azetidine (B1206935) group, which was found to significantly enhance ERα degradation. nih.gov This chemical shift away from the acrylic acid moiety present in its predecessor, GDC-0810, resulted in GDC-0927 having increased potency and the ability to more consistently and completely suppress ER signaling in preclinical assays.
Preclinical characterization demonstrated that GDC-0927 is a potent antagonist and degrader of the estrogen receptor. In cellular assays using MCF-7 breast cancer cells, GDC-0927 showed a high efficacy for ERα degradation. nih.gov Further studies in animal models, including tamoxifen-resistant and patient-derived xenograft (PDX) models of ER+ breast cancer, showed that GDC-0927 could induce tumor regression and robustly reduce the levels of ERα within the tumors. nih.gov Specifically, in a tamoxifen-resistant model, GDC-0927, which achieved 97% ERα degradation efficacy, demonstrated superior tumor regression compared to a similar compound with 91% degradation efficacy, suggesting that maximizing degradation is key to activity. nih.gov This strong preclinical data provided the rationale for its further investigation.
| Compound | ERα Degradation Efficacy (in vitro) | Outcome in Tamoxifen-Resistant Xenograft Model |
|---|---|---|
| GDC-0927 (17ha) | 97% | Tumor Regression |
| Compound 5a | 91% | Inferior Activity (Compared to GDC-0927) |
Scope and Objectives of Academic Research Paradigms on this compound
The primary objective of academic research involving this compound (GDC-0927) was to evaluate its potential as a next-generation endocrine therapy. A key focus was its ability to overcome mechanisms of resistance to existing treatments, such as tamoxifen and aromatase inhibitors. mdpi.com Researchers aimed to determine if the enhanced ER degradation capability of GDC-0927 would translate into superior activity, particularly in preclinical models harboring ESR1 mutations, which are a common cause of acquired resistance. mdpi.com
Studies were designed to thoroughly characterize its mechanism of action, including its effects on ER turnover, its ability to antagonize both wild-type and mutant ER, and its impact on ER-dependent gene transcription. nih.gov Another significant research goal was to compare its efficacy directly against earlier SERDs like fulvestrant and related compounds in various ER+ breast cancer models, including those derived directly from patients (PDX models). The overarching scope was to establish a comprehensive preclinical data package to understand the compound's therapeutic potential and define its profile as a selective estrogen receptor degrader.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRN927; SRN 927; SRN-927. |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Srn 927: Mechanisms and Efficacy in Model Systems
In Vitro Studies on Cellular and Subcellular Targets of SRN-927
In vitro investigations have focused on elucidating the molecular interactions of this compound with ERα and its subsequent effects on cellular function in ER-positive cell lines.
Receptor Binding Kinetics and Ligand-Target Interactions of this compound with Estrogen Receptor-alpha (ERα)
This compound functions as a selective estrogen receptor antagonist. glpbio.commedchemexpress.com It is described as a potent inhibitor of ER-α activity. medchemexpress.com Studies have shown that this compound can induce ERα conformations distinct from those induced by other ligands like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). researchgate.net This distinct conformational change is crucial for its mechanism as a SERD. medkoo.com
ERα Degradation Efficacy and Kinetics Induced by this compound in Cell Lines
A key characteristic of this compound is its ability to induce the degradation of ERα. medkoo.com This proteasome-dependent degradation is a primary mechanism by which SERDs inhibit ER signaling. tandfonline.com In MCF-7 breast cancer cells, this compound has demonstrated high degradation efficiency, reported to be as high as 97%. tandfonline.comnih.gov This degradation was assessed as a decrease in ERα protein levels after a certain duration, such as 4 hours. medchemexpress.comclinisciences.com Optimizing ER-α degradation efficacy in vitro has been suggested to maximize activity in models of tamoxifen-resistant breast cancer. nih.gov
Modulation of Estrogen Receptor-Mediated Transcriptional Activity by this compound
This compound acts as an antagonist of ER-mediated transcriptional activity. nih.gov By binding to ERα and inducing its degradation, this compound prevents ER-mediated signaling, which includes the transcription of genes regulated by ER. medkoo.com Compared to some other SERDs, this compound has shown greater suppression of ER transcriptional activity in certain ER+ cell lines in vitro. umich.edu This leads to stronger antiproliferative activity. umich.edu this compound has been shown to achieve complete ER antagonistic action.
Effects of this compound on Cellular Proliferation and Viability in ER-Positive Cell Models
This compound inhibits the growth and survival of ER-expressing cancer cells. medkoo.com In ER-positive cell models such as MCF7 cells, this compound has been shown to reduce cell viability. medchemexpress.com The antiproliferative activity against human MCF7 cells has been assessed, with reported IC₅₀ values in the nanomolar range. medchemexpress.commedchemexpress.com Studies have indicated that SR-927 is among multiple selective ERα degraders to which certain ERα-dependent cells remain sensitive.
Comparative In Vitro Potency and Degradation Profiles of this compound Against Other SERDs
This compound has been compared to other SERDs in preclinical studies. It was developed to improve potency over earlier compounds like GDC-0810. researchgate.nettandfonline.comumich.edu this compound demonstrated superior ER antagonism compared to some early SERD candidates. researchgate.netresearchgate.net It exhibited greater capacity for ER degradation compared to GDC-0810 and AZD9496 across various cellular assays in multiple ER-positive cell lines. tandfonline.com This includes higher potency and degradation efficiency in in vitro ERα degradation assays in MCF-7 cells. tandfonline.com
| Compound | ERα IC₅₀ (nM) | ERα Degradation Efficacy (MCF-7 cells, 4 hrs) | Cell Viability IC₅₀ (MCF-7 cells) | Reference |
| This compound | 0.2 medchemexpress.com | ~97% tandfonline.comnih.gov | 0.21 nM medchemexpress.com, 0.03 nM medchemexpress.com | medchemexpress.commedchemexpress.comtandfonline.comnih.gov |
| GDC-0810 | 2 researchgate.net | 0.7 nM (EC₅₀) researchgate.net | 2.5 nM researchgate.net | researchgate.net |
| AZD9496 | Not specified | Less than this compound tandfonline.com | Not specified | tandfonline.com |
| Fulvestrant | 9.4 | Induces degradation nih.gov | Not specified | nih.gov |
Note: IC₅₀ values and degradation efficacy can vary based on specific assay conditions and cell lines used. The ERα degradation efficacy for GDC-0810 is reported as an EC₅₀ value for degradation, not a percentage.
In Vivo Studies in Preclinical Animal Models
Preclinical in vivo studies have evaluated the efficacy of this compound in animal models, particularly in the context of ER+ breast cancer. This compound is described as inducing tumor regression in estrogen receptor-positive breast cancer patient-derived xenograft models. glpbio.commedchemexpress.com In a tamoxifen-resistant breast cancer xenograft model, this compound (referred to as 17ha) demonstrated tumor regression accompanied by a robust reduction in intratumoral ER-α levels. nih.gov This suggests that the in vitro degradation efficacy translates into significant effects on tumor growth and ERα levels in vivo. nih.gov Compared to GDC-0810, this compound achieved greater antitumor activity in two ER+ patient-derived xenograft models. umich.edu
Pharmacodynamic Profiling of this compound in Xenograft Models
Pharmacodynamic profiling of this compound in preclinical models has primarily focused on its ability to induce the degradation of the estrogen receptor alpha (ERα). Studies in a tamoxifen-resistant breast cancer xenograft model demonstrated that this compound (referred to as 17ha in one study) led to a robust reduction of intratumoral ERα levels. researchgate.netnih.gov The optimization of ERα degradation efficacy was found to be crucial for maximizing activity in a tamoxifen-resistant breast cancer xenograft model derived from the MCF-7 cell line. researchgate.netnih.gov Compound 17ha (this compound), with an ER-α degradation efficacy of 97%, showed tumor regression and significant reduction in intratumoral ER-α levels in this model. researchgate.netnih.gov This suggests a strong correlation between the extent of ERα degradation and the pharmacodynamic response in these model systems.
Preclinical Efficacy Assessment of this compound in Hormone-Resistant Breast Cancer Xenograft Models
This compound has demonstrated preclinical efficacy in hormone-resistant breast cancer xenograft models. In a tamoxifen-resistant breast cancer xenograft model, this compound exhibited tumor regression. researchgate.netnih.gov This activity was linked to its high ER-α degradation efficacy. researchgate.netnih.gov Notably, this compound (17ha) demonstrated superior activity compared to another compound (5a) that had a lower ER-alpha degradation efficacy (91%), despite the latter having superior oral exposure. researchgate.netnih.gov This finding underscores the importance of optimizing ERα degradation for robust effects in models of tamoxifen-resistant breast cancer.
Anti-tumor Activity of this compound in Patient-Derived Xenograft (PDX) Models
This compound has shown promising anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer. It has been reported to induce tumor regression in ER+ BC patient-derived xenograft models. researchgate.netmedkoo.com this compound demonstrated dose-dependent anti-tumor activity in both ESR1 mutant and wild-type patient-derived xenograft models of ER+ breast cancer. researchgate.net The in vivo efficacious dose range in these PDX models was observed between 10 and 100 mg/kg/day. researchgate.net Furthermore, this compound achieved greater antitumor activity in vivo compared to GDC-0810 in two ER+ PDX models.
Preclinical Efficacy of this compound in PDX Models
| Model Type | ESR1 Status | Observed Activity | Efficacious Dose Range (in vivo) | Comparative Activity vs. GDC-0810 |
| Patient-Derived Xenograft (PDX) | Wild-type and Mutant | Dose-dependent Anti-tumor Activity, Tumor Regression | 10-100 mg/kg/day researchgate.net | Greater activity in two models |
| Tamoxifen-Resistant Xenograft (MCF-7 derived) | Not specified, but resistant phenotype | Tumor Regression, Robust ERα Reduction researchgate.netnih.gov | Not specified | Superior activity vs. compound 5a (lower degradation efficacy) researchgate.netnih.gov |
Investigation of this compound's Biodistribution within Preclinical Organ Systems (e.g., FES-PET applications in models)
While preclinical studies often involve assessing biodistribution, the available information regarding this compound's biodistribution using FES-PET applications specifically in preclinical models is limited in the provided sources. However, pharmacodynamic activity assessed with [18F]-fluoroestradiol (FES)-PET scans was conducted in a Phase 1 clinical study involving postmenopausal women with ER+ HER2- metastatic breast cancer. researchgate.net In this clinical setting, FES-PET imaging showed a complete or near-complete (>90%) suppression of FES uptake to background levels. This suppression of FES uptake was observed regardless of the ESR1 mutation status in patients. While these findings are from a clinical trial, they are relevant to understanding the target engagement and potential biodistribution to ER-expressing tissues by this compound, which is a key aspect often explored in preclinical biodistribution studies to understand how a compound distributes to and interacts with its target in vivo.
Molecular and Cellular Mechanisms of Action of Srn 927
Elucidation of Specific Molecular Interactions and Conformational Changes Induced by SRN-927 on ERα
This compound specifically binds to the estrogen receptor (ER) and induces a conformational change medkoo.comcancer.gov. This induced conformational change is crucial to its function as a SERD medkoo.comcancer.gov. High-resolution X-ray crystal structures of the ERα ligand-binding domain in complex with various ligands, including SERDs, have shown that molecules favoring a highly buried helix 12 antagonist conformation achieve significant transcriptional suppression activities . This compound has been shown to induce ERα conformations distinct from those induced by other ligands such as fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900) researchgate.net. This distinct conformational change is believed to contribute to its mechanism of action nih.gov.
Role of this compound in ERα Ubiquitination and Proteasomal Degradation Pathways
A key aspect of this compound's mechanism is its ability to induce the degradation of ERα medkoo.comcancer.gov. This degradation occurs via the ubiquitin-proteasome pathway medchemexpress.comembopress.org. Upon binding, this compound triggers a conformational change in ERα that targets the receptor for proteasomal degradation medkoo.comcancer.gov. This process prevents ER-mediated signaling medkoo.comcancer.gov. The ubiquitination of proteins, including nuclear receptors like ERα, often precedes their degradation by the 26S proteasome embopress.orgegreenelab.org. Ligand binding can switch the ubiquitin-proteasome pathways involved in ERα degradation embopress.org. While unliganded ERα can be degraded through a CHIP-dependent ubiquitin-proteasome pathway, ligand binding induces a different pathway necessary for receptor transactivation and subsequent degradation embopress.org. SERDs like this compound promote degradation, indicating they engage the degradation machinery effectively medchemexpress.com.
Signaling Pathways Modulated by this compound Activity
By targeting and degrading ERα, this compound modulates downstream signaling pathways that are typically regulated by ERα activity medkoo.comcancer.gov.
Downstream Effectors of ERα Antagonism and Degradation by this compound
ERα acts as a ligand-induced transcriptional factor, influencing the expression of numerous genes embopress.org. Its activity can be modulated by various signaling pathways, including those involving growth factors and their downstream effectors like PI3K/AKT/mTOR and RAF/MEK/ERK pathways bioscientifica.com. By antagonizing and degrading ERα, this compound disrupts the classical ER-mediated signaling where ER binds directly to Estrogen Responsive Elements (EREs) to activate gene transcription nih.gov. This disruption impacts the downstream effectors that rely on ERα signaling for their regulation researchgate.net. While specific downstream effectors modulated solely by this compound were not detailed in the provided snippets, the general mechanism of ERα degradation by SERDs leads to a reduction in ER-dependent transcriptional activity, thereby affecting the pathways and proteins regulated by these transcripts medkoo.comcancer.gov.
Influence of this compound on Gene Expression Profiles in Preclinical Models (e.g., RT-PCR analysis)
Studies in preclinical models, such as ER+ breast cancer patient-derived xenograft models and cell lines, have investigated the influence of this compound on gene expression. Techniques like RT-PCR and qPCR are commonly used to analyze changes in the expression levels of ER-target genes following treatment with SERDs elifesciences.org. While specific data tables for this compound's effect on gene expression were not directly available in the snippets, the mechanism of ERα degradation implies a reduction in the transcription of genes positively regulated by ERα medkoo.comcancer.gov. Preclinical studies with this compound have shown encouraging anti-tumor activity in ER+ breast cancer models, which is consistent with its ability to suppress ER-driven tumor growth by impacting gene expression profiles medkoo.comresearchgate.netchemicalbook.com.
Cellular Processes Affected by this compound
The primary cellular process affected by this compound is the proliferation and survival of ER-expressing cancer cells medkoo.comcancer.gov. By degrading ERα, this compound inhibits the growth and survival signals mediated by the receptor medkoo.comcancer.gov. This leads to a reduction in tumor growth in preclinical models medkoo.comresearchgate.netchemicalbook.com. The disruption of ER-mediated signaling can impact various cellular processes dependent on estrogen, including cell cycle progression nih.gov.
Modulation of Cellular Proliferation and Apoptosis in Preclinical Breast Cancer Models
Preclinical studies have demonstrated the significant impact of this compound on modulating cellular proliferation and inducing tumor regression in breast cancer models. As a SERD, this compound effectively reduces the levels of ERα within cancer cells. This degradation disrupts the signaling pathways driven by ERα, which are essential for the proliferation and growth of ER+ breast cancer cells.
In in vitro assays using ER+ breast cancer cell lines, such as MCF-7, this compound has shown high potency in inducing ERα degradation. This degradation correlates with a strong antiproliferative effect in these cell lines.
Studies in preclinical breast cancer xenograft models, including patient-derived xenografts (PDX), have further supported the antiproliferative effects of this compound. These models, which aim to mimic the human tumor environment, have shown that this compound treatment leads to tumor regression. The observed tumor regression is accompanied by a robust reduction in intratumoral ERα levels, highlighting the mechanism of ER degradation in vivo.
Compared to other investigational SERDs like GDC-0810, this compound has demonstrated greater capacity for ER degradation and stronger antiproliferative activity in various ER-positive cell lines. This enhanced activity in vitro translated to greater antitumor efficacy in vivo in ER+ PDX models.
While the primary mechanism involves inhibiting proliferation through ER degradation and antagonism, the impact on cell survival pathways, including apoptosis, is an indirect consequence of disrupting ER-mediated signaling. SERDs generally inhibit the growth and survival of ER-expressing cancer cells by preventing ER-mediated signaling. guidetopharmacology.org
Data from preclinical studies illustrating the impact of this compound on tumor volume in xenograft models often show a dose-dependent reduction, indicative of its antiproliferative effects. For instance, in ESR1 mutant and wild-type PDX models, this compound demonstrated dose-dependent anti-tumor activity.
| Preclinical Model Type | Key Finding | Reference |
| ER+ Breast Cancer Cell Lines (MCF-7) | High potency and efficiency in ERα degradation | |
| ER+ Breast Cancer Cell Lines | Stronger antiproliferative activity vs. other SERDs | |
| Tamoxifen-Resistant Xenograft Model | Induced tumor regression, reduced intratumoral ERα | |
| ER+ PDX Models | Induced tumor regression | |
| ESR1 Mutant and Wild-type PDX Models | Dose-dependent anti-tumor activity |
This compound's Impact on Estrogen-Independent Pathways of Resistance in Cellular Systems
Resistance to endocrine therapy is a significant challenge in the treatment of ER+ breast cancer. This resistance can arise through various mechanisms, including those that lead to estrogen-independent activation of ER signaling or bypass ER dependence altogether. This compound has been investigated for its ability to overcome certain mechanisms of endocrine resistance, particularly those involving alterations in the estrogen receptor itself.
Mutations in the ESR1 gene, which encodes ERα, are a well-established mechanism of acquired resistance to aromatase inhibitors and tamoxifen (B1202) in metastatic breast cancer. These mutations can lead to a constitutively active ERα that signals independently of estrogen. This compound's mechanism as a SERD, involving both antagonism and degradation, is particularly relevant in this context. By inducing the degradation of the mutant ERα protein, this compound can potentially reduce the level of the constitutively active receptor, thereby inhibiting its signaling.
Preclinical studies have evaluated the efficacy of this compound in breast cancer models harboring ESR1 mutations. These studies have shown that this compound demonstrates anti-tumor activity in such models, indicating its potential to overcome resistance driven by these mutations. This activity against constitutively active ERα is a key aspect of this compound's potential benefit in endocrine-resistant settings.
Furthermore, this compound has shown activity in preclinical models of endocrine-resistant metastatic breast cancers that still express ERα, suggesting its potential utility even when resistance mechanisms beyond ESR1 mutations might be involved but the cancer remains dependent on ER signaling to some degree.
In cellular systems where loss of KMT2C function led to proliferation in the absence of ERα ligands, sensitivity to inhibition by various selective ERα degraders, including this compound, was observed. This finding suggests that this compound can be effective in contexts where ER signaling contributes to growth even in low-estrogen environments or when alternative pathways might prime cells for estrogen-independent proliferation that remains susceptible to potent ER antagonism and degradation.
The ability of this compound to fully antagonize ER response to estrogen and induce its proteasomal degradation is crucial for impacting both ligand-dependent and certain ligand-independent forms of ER activity that contribute to resistance.
| Mechanism of Resistance Addressed | This compound Impact | Finding | Reference |
| ESR1 Mutations | Activity against constitutively active mutant ERα | Demonstrated anti-tumor activity in ESR1 mutant models | |
| Endocrine Resistance (ERα Expressing) | Activity in preclinical models of resistant cancers | Showed activity in models of endocrine-resistant metastatic breast cancer | |
| Estrogen-Independent Proliferation (related to KMT2C loss) | Inhibitory effect | Sensitive to inhibition by this compound in cells with KMT2C loss |
Synthetic Strategies and Structure Activity Relationship Sar of Srn 927 and Its Analogs
Medicinal Chemistry Approaches for SRN-927 Synthesis
The synthesis of this compound and its related compounds centered around the construction and modification of a core chromene scaffold and the appendage of various side chains. nih.gov
Development of the Chromene Core Scaffold and Side-Chain Modifications
The compounds described in the research leading to this compound feature a central chromene core. nih.gov This core structure is crucial for the molecule's interaction with the estrogen receptor. Side chains, typically amine-based, are attached to this chromene core. nih.gov Studies demonstrated that even subtle structural changes to these side chains could significantly impact ERα degradation efficacy. nih.gov For instance, the installation of an (R)-3-methyl-substituent on a pyrrolidine (B122466) ring in an early analog led to a notable increase in ERα degradation efficacy. nih.gov Further optimization explored different substituents at this position. nih.gov
Optimization of Synthetic Routes and Key Intermediate Transformations
While specific detailed synthetic routes for this compound are not extensively detailed in the provided snippets, the general approach for related chromene ER ligands involved preparing monophenol analogs from corresponding chromene intermediates using methods like Ullmann coupling with appropriate amino-alcohol side chains. nih.gov The optimization of these routes and key intermediate transformations would be critical to achieving efficient and scalable synthesis of this compound and its analogs.
Design and Synthesis of this compound Derivatives for Enhanced Activity
The design and synthesis of this compound derivatives were driven by the goal of enhancing ERα degradation efficacy and improving pharmacokinetic properties, particularly oral bioavailability. nih.gov The identification of this compound (GDC-0927) itself was a result of further optimizing the ERα degradation efficacy of an amine-based chromene series. nih.gov This involved refining side-chain substitution, with a fluoromethyl azetidine (B1206935) group found to be particularly effective in maximizing ERα degradation. nih.gov The fluoromethyl azetidine side chain was determined to be a preferred ring system on the side chain, leading to the identification of bis-phenol chromene 17ha (this compound). nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
SAR studies were fundamental in the development of this compound, focusing on the relationship between chemical structure and the ability to antagonize and degrade ERα. nih.gov
Identification of Key Pharmacophoric Features for ERα Degradation Efficacy
A key finding from SAR studies was that optimizing ERα degradation efficacy was crucial for maximizing activity, particularly in models of tamoxifen-resistant breast cancer. nih.gov The studies utilized in-cell western assays to measure ERα levels in breast cancer cells, allowing researchers to correlate structural modifications with degradation efficacy. nih.gov The presence of a fluoromethyl substituent on either a pyrrolidine or azetidine ring at the end of the side chain was identified as optimal for maximizing ERα degradation. nih.gov Specifically, the fluoromethyl azetidine was found to be the preferred side chain for achieving high levels of ERα degradation efficacy. nih.gov
Impact of Structural Modifications on Target Affinity and Selectivity in In Vitro Assays
Structural modifications, particularly to the side chain, were shown to lead to large changes in ERα degradation efficacy. nih.gov While potency in cell proliferation assays was maintained with certain modifications, the focus shifted to optimizing degradation. nih.gov this compound (GDC-0927) was described as a potent and selective estrogen receptor antagonist. chemicalbook.com In vitro selectivity assays reportedly showed no significant off-target activity at concentrations up to 1 µM. tandfonline.com Studies also indicated that this compound could induce ERα conformations distinct from those induced by other ligands like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). The SERD activity of these chromene compounds was found to reside primarily in one stereoisomer at the chromene core, which was confirmed through chiral separation and characterization. nih.gov
Correlation of Structural Changes with Preclinical Efficacy in Xenograft Models
Preclinical evaluations of this compound (GDC-0927) and its analogs in xenograft models have provided insights into how structural modifications influence their antitumor activity. These studies often utilize models of ER+ breast cancer, including those resistant to existing endocrine therapies like tamoxifen (B1202).
This compound was developed through the optimization of ERα degradation efficacy in a series of ER modulators tandfonline.com. Structural modifications, particularly refining side-chain substitution and the incorporation of a fluoromethyl azetidine group, were key in identifying this compound tandfonline.comresearchgate.net. This approach aimed to enhance both ER antagonism and degradation capabilities .
Studies comparing this compound with earlier compounds, such as GDC-0810, have demonstrated the impact of these structural changes on preclinical efficacy. This compound was designed to improve potency over GDC-0810 tandfonline.com. By moving away from the acrylic acid moiety present in GDC-0810, this compound achieved increased potency and more consistent and complete suppression of ER signaling tandfonline.com.
In tamoxifen-resistant breast cancer xenograft models, this compound demonstrated tumor regression and a significant reduction in intratumoral ERα levels tandfonline.com. For instance, in an MCF-7 tamoxifen-resistant xenograft model, compounds like 17ha (this compound) with high ER-α degradation efficacy (97%) showed tumor regression and robust reduction of intratumoral ER-α levels . In contrast, compound 5a, despite having superior oral exposure, exhibited inferior activity with a lower ER-α degradation efficacy (91%) . This suggests that optimizing ER-α degradation efficacy through structural modifications directly correlates with improved activity in these models .
The enhanced ER degradation capacity of this compound compared to compounds like GDC-0810 and AZD9496 has been observed across various cellular assays in multiple ER-positive cell lines tandfonline.com. This superior degradation potential translates to greater antitumor activity in vivo in ER+ patient-derived xenograft (PDX) models umich.edu. This compound demonstrated dose-dependent anti-tumor activity in both ESR1 mutant and wild-type PDX models, with an efficacious dose range of 10-100 mg/kg/day researchgate.net.
While this compound showed promising preclinical efficacy related to its optimized ER degradation, its development was ultimately impacted by pharmacokinetic limitations, specifically low oral exposure, which necessitated a high pill burden in clinical settings tandfonline.comresearchgate.net. This highlights that while structural changes can enhance target engagement and efficacy in preclinical models, favorable pharmacokinetic properties are also critical for successful clinical translation.
The data from xenograft studies underscore the importance of specific structural features in SERDs like this compound for achieving robust ER degradation and subsequent antitumor effects in relevant preclinical models, particularly in the context of overcoming resistance mechanisms.
| Compound Name | Preclinical Efficacy in Tamoxifen-Resistant MCF-7 Xenograft Model | ER-α Degradation Efficacy (in vitro) |
| This compound (17ha) | Tumor regression, robust reduction of intratumoral ERα levels | 97% |
| Compound 5a | Inferior activity compared to this compound | 91% |
Advanced Research Methodologies for Srn 927 Investigation
Omics Technologies in SRN-927 Research
Omics technologies, such as proteomics and transcriptomics, offer high-throughput approaches to study the global molecular changes induced by this compound in biological systems.
Proteomics Approaches for Identifying this compound Binding Partners and Cellular Protein Dynamics
Furthermore, quantitative proteomics can be employed to analyze changes in protein abundance and post-translational modifications in response to this compound treatment. This provides a broader view of the cellular pathways affected by this compound, beyond just its direct targets . Studies investigating protein dynamics, including changes in protein complex formation and localization, can also benefit from proteomic approaches acs.org. For example, cross-linking mass spectrometry (XL-MS) can provide structural information and identify protein-protein interactions within complexes, offering insights into how this compound might influence these interactions acs.org.
Transcriptomics and Gene Expression Profiling in Response to this compound in Cellular Models
Transcriptomics, particularly using techniques like RNA sequencing (RNA-Seq), allows for the global analysis of gene expression changes in cells treated with this compound aaai.org. By comparing the transcriptomic profiles of treated and untreated cells, researchers can identify genes and pathways that are upregulated or downregulated in response to this compound aaai.orgelifesciences.org. This provides valuable information about the downstream effects of this compound binding to its target, such as the modulation of ER-regulated genes .
Cellular models, such as breast cancer cell lines (e.g., MCF7 cells), are commonly used for these studies medchemexpress.comelifesciences.org. Transcriptomic profiling can help to understand the molecular mechanisms underlying this compound's anti-proliferative effects and potentially identify biomarkers of response or resistance elifesciences.orgbiorxiv.org. Single-cell RNA sequencing (scRNA-Seq) offers an even higher resolution, allowing for the analysis of transcriptional heterogeneity within a cell population treated with this compound aaai.org. This can reveal differential responses to the compound among individual cells.
Biophysical Techniques for Analyzing this compound Interactions
Biophysical techniques provide quantitative data on the binding kinetics, affinity, and conformational changes associated with this compound interactions with its target proteins.
Applications of In-Cell Western (ICW) Immunofluorescence Assay for ERα Degradation
The In-Cell Western (ICW) immunofluorescence assay is a valuable tool for quantitatively assessing the degradation of target proteins within cells elifesciences.org. This assay involves fixing and permeabilizing cells in situ, followed by immunofluorescence staining using antibodies specific to the target protein, such as ERα medchemexpress.comelifesciences.org. The fluorescence intensity, measured using an imaging system, is proportional to the amount of the target protein remaining in the cells elifesciences.org.
ICW assays have been used to evaluate the potency of this compound in inducing ERα degradation in cell lines like MCF7 cells medchemexpress.comelifesciences.org. This method allows for high-throughput screening and provides quantitative data on the extent and kinetics of ERα degradation upon this compound treatment elifesciences.org. Studies have shown that this compound can robustly reduce cellular ERα levels as measured by ICW elifesciences.org.
Advanced Spectroscopic Methods for Conformational Analysis of this compound-Target Complexes (e.g., NMR, X-ray crystallography if applicable to preclinical models)
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful techniques for determining the three-dimensional structure and conformational changes of proteins and their complexes nih.gov. While obtaining crystal structures of protein-ligand complexes can be challenging, X-ray crystallography provides high-resolution structural information, revealing the precise binding pose of this compound to its target and the resulting conformational changes nih.gov.
NMR spectroscopy can provide insights into the dynamics and conformational flexibility of proteins in solution, as well as map binding sites and analyze interactions with ligands like this compound nih.gov. By comparing NMR spectra of the target protein alone and in complex with this compound, researchers can identify residues affected by binding and gain information about the induced conformational changes nih.gov. These methods are crucial for understanding the structural basis of this compound's activity and how it induces ERα degradation conicet.gov.ar. While direct application to preclinical models might involve studying purified proteins from these models, the fundamental principles of using NMR and X-ray crystallography for conformational analysis remain relevant .
Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance) for Real-Time Binding Kinetics
Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR), provide real-time data on the binding kinetics and affinity of molecular interactions without the need for fluorescent or radioactive labels bruker.com. In SPR, one molecule (the ligand, e.g., ERα) is immobilized on a sensor surface, and the binding of a second molecule (the analyte, e.g., this compound) from solution is monitored by changes in the refractive index near the surface bruker.com.
SPR allows for the determination of association and dissociation rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D), providing a quantitative measure of the binding affinity between this compound and its target bruker.combeactica.comnih.gov. This technique is valuable for characterizing the binding interaction in a label-free and real-time manner, offering insights into the speed and strength of the interaction bruker.combeactica.com. SPR is widely used in drug discovery to characterize the binding properties of potential drug candidates beactica.com.
Computational Chemistry and In Silico Modeling for this compound
Computational chemistry and in silico modeling play a crucial role in modern drug discovery and development, offering insights into molecular interactions, predicting biological activity, and guiding the design of novel compounds. For this compound, these methods have been applied to elucidate its binding mechanism with ERα, assess the impact of mutations, and predict its potential efficacy. In silico studies, including pharmacokinetic and toxicity predictions, molecular docking, and molecular dynamics, have been utilized in the evaluation of potential anticancer candidates targeting ERα. jppres.com
Molecular Docking and Dynamics Simulations for this compound-ERα Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., ERα) when bound to form a stable complex. This method helps to understand the binding affinity and the key interactions between the compound and its target protein. Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-receptor complex and the conformational changes that occur upon binding. jppres.comresearchgate.net
Studies involving ERα have utilized MD simulations to model the dynamic fluctuations in the receptor's structure upon binding to different ligands, including agonists like 17β-estradiol and antagonists like 4-hydroxytamoxifen (B85900) (OHT). These simulations reveal that antagonist-bound complexes can exhibit significant fluctuations compared to the more restrained agonist-bound complexes. Specifically, OHT has been shown to increase dynamic disorder in regions near the helix 12 (H12) of ERα, a key structural element associated with the receptor's activation status. While specific detailed findings of molecular docking and dynamics simulations solely focused on this compound and ERα interactions were not extensively detailed in the provided search results beyond the confirmation of interactions with ERα mutants , the general application of these methods to ERα ligands provides a framework for how this compound's interaction would be investigated. Such studies would typically involve docking this compound into the ligand-binding domain of ERα (both wild-type and mutant forms, such as Y537S ) to predict binding poses and affinities, followed by MD simulations to assess the stability of the complex, the impact of this compound on ERα conformation, and the nature of key interactions over time. The crystal structure of human ERα bound to ligands like 4-hydroxytamoxifen (PDB 3ert) is commonly used as a starting point for these simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to find a correlation between the structural properties of a set of compounds and their biological activity. nih.govacademicjournals.orgresearchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their molecular descriptors. This is particularly useful in the design and optimization of compound series, such as this compound analogs. nih.govresearchgate.net
QSAR models can utilize both two-dimensional (2D) and three-dimensional (3D) molecular representations. academicjournals.org Various statistical methods and machine learning algorithms, including random forest regressors and artificial neural networks, are employed in QSAR model development. academicjournals.org The goal is often to identify molecular fragments or descriptors that contribute positively or negatively to the desired biological activity. researchgate.net While specific QSAR studies focused exclusively on this compound analogs were not prominently featured in the search results, the principles of QSAR modeling are directly applicable to optimizing the properties of this compound and designing new SERDs with improved potency or pharmacokinetic profiles. nih.gov For instance, QSAR has been used in the development of ERα antagonists, employing 3D pharmacophore and atom-based QSAR models to guide hit-to-lead optimization. nih.gov The development of this compound itself involved optimizing ERα degradation efficacy through refining side-chain substitution, a process that could be significantly informed by QSAR studies correlating structural modifications with degradation activity and ER antagonism. researchgate.net
Predictive Modeling of this compound's Biological Activity and Translational Potential
Predictive modeling of a compound's biological activity goes beyond target interaction and includes broader pharmacological effects, absorption, distribution, metabolism, excretion (ADME) properties, and potential toxicity. way2drug.comresearchgate.net In silico tools are increasingly used to predict these aspects early in the drug discovery process. jppres.comway2drug.comresearchgate.net
Platforms like PASS (Prediction of Activity Spectra for Substances) utilize structural formulas to predict a wide spectrum of biological activities, including interactions with molecular targets, pharmacotherapeutic effects, and metabolic fate. way2drug.comresearchgate.net Such tools can provide qualitative estimates of the probability of a compound exhibiting certain activities. way2drug.com Predictive models for properties like blood-brain barrier permeability have also been developed using machine learning algorithms and molecular descriptors.
For this compound, predictive modeling would involve assessing its likelihood of exhibiting the desired SERD activity, predicting its ADME profile (although clinical data indicated poor oral exposure researchgate.nettandfonline.com), and evaluating potential off-target effects. While the provided information notes that this compound was evaluated in clinical trials researchgate.net, suggesting that some level of preclinical predictive modeling was undertaken, detailed in silico predictions of its comprehensive biological activity spectrum and translational potential were not extensively described in the search results. However, the application of computational tools for predicting biological activity and ADME properties is a standard practice in drug development and would have been part of the research trajectory for this compound. way2drug.comresearchgate.net
Translational Challenges and Future Preclinical Research Directions for Srn 927
Challenges in Translational Development: Addressing Oral Bioavailability and Pharmaceutical Properties in Preclinical Models
A significant challenge in the translational development of SRN-927 was its pharmacokinetic limitations, specifically poor oral exposure and low bioavailability in preclinical models researchgate.net. The bioavailability of this compound was reported to be low, less than 15%, which was likely attributed to glucuronidation of the phenol (B47542) groups present in the molecule . This poor oral exposure necessitated a high pill burden in the clinical setting, ultimately limiting dose escalation and further clinical development researchgate.net.
Strategies to Overcome Pharmacokinetic Limitations in Preclinical Compound Design
The pharmacokinetic limitations observed with this compound and other early oral SERD candidates highlighted the critical need for improved pharmaceutical properties in preclinical compound design researchgate.net. Subsequent research efforts in the development of next-generation oral SERDs have focused on designing molecules with enhanced oral bioavailability and more favorable pharmacokinetic profiles to ensure adequate drug exposure and improve patient adherence researchgate.net. While specific strategies applied to this compound to overcome its limitations are not detailed in the provided text beyond its discontinuation, the challenges encountered with this compound directly informed the design principles for later oral SERDs, emphasizing the importance of optimizing properties like bioavailability and metabolic stability during the preclinical phase researchgate.net.
Exploration of this compound in Novel Preclinical Disease Models Beyond Breast Cancer (if applicable)
The provided search results primarily focus on the evaluation of this compound in ER+ breast cancer models researchgate.netresearchgate.net. There is no information within the provided context to suggest that this compound has been extensively explored in preclinical disease models beyond breast cancer. The compound's mechanism of action as a selective estrogen receptor degrader strongly links its primary application to ER-driven diseases, with breast cancer being the most prominent.
Synergistic Preclinical Effects of this compound with Other Targeted Agents in Model Systems
Preclinical studies have investigated the potential for synergistic effects of SERDs, including the class to which this compound belongs, with other targeted agents. Strategies designed to disrupt mechanisms of endocrine resistance, such as the adaptive upregulation of parallel growth-factor signaling pathways and crosstalk with pathways promoting cyclin D1 expression and CDK4/6 activation, include combining inhibitors of the CDK4/6 pathway with endocrine therapies googleapis.com. Synergistic effects have been observed in preclinical studies evaluating combinations of CDK4/6 inhibitors with endocrine therapies in both endocrine-treatment-naïve and endocrine-treatment-resistant breast cancer cell lines googleapis.com. While the provided text specifically mentions elacestrant (B1663853) (RAD1901), another oral SERD, demonstrating synergistic anti-tumor activity with a CDK4/6 inhibitor in multiple xenograft models of ER+ breast cancer, showing greater activity than either drug alone, it does not provide specific data on synergistic preclinical effects of this compound with other targeted agents googleapis.com. However, the general principle of combining SERDs with agents like CDK4/6 inhibitors for enhanced preclinical activity in breast cancer models is established googleapis.com.
Emerging Research Avenues and Unexplored Mechanisms of this compound Activity
This compound functions as a selective estrogen receptor degrader, inducing proteasome-dependent degradation of ERα . It achieves potent antagonism and degradation of ERα in preclinical models researchgate.net. This compound's identification was based on optimizing ERα degradation efficacy researchgate.net. The compound induces distinct ERα conformations and immobilizes the receptor, which contributes to its activity . While the primary mechanism as an ER degrader is well-defined, the provided text does not delve into other potential emerging research avenues or unexplored mechanisms specifically related to this compound beyond its core function as a SERD. Research in the broader field of ER-targeted therapies is exploring areas such as overcoming resistance mechanisms like ESR1 mutations and the role of ER in different contexts bioscientifica.comresearchgate.net. However, specific unexplored mechanisms unique to this compound are not detailed in the provided information.
Q & A
Q. What is the molecular mechanism of SRN-927 in estrogen receptor-positive (ER+) breast cancer models?
this compound is a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that binds to ER, inducing conformational changes that promote receptor ubiquitination and proteasomal degradation. This mechanism disrupts ER-mediated transcriptional activity, leading to inhibition of tumor growth in ER-dependent cancers. Key experimental validation includes measuring ERα protein levels via Western blot and assessing transcriptional activity using luciferase-based reporter assays in ER+ cell lines (e.g., MCF-7) .
Q. How should researchers design in vitro experiments to assess this compound efficacy?
- Cell lines : Use ER+ models (e.g., MCF-7, T47D) and ER- controls (e.g., MDA-MB-231) to establish specificity.
- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM over 72 hours to determine IC₅₀ values.
- Assays : Measure proliferation (MTT/CellTiter-Glo), apoptosis (Annexin V/PI staining), and ER degradation (immunoblotting). Include tamoxifen or fulvestrant as comparator SERDs .
Q. What are the standard preclinical models for evaluating this compound’s antitumor activity?
- Xenografts : ER+ patient-derived xenograft (PDX) models with oral dosing (10–30 mg/kg/day) for 4–6 weeks.
- Endpoint metrics : Tumor volume regression, ER degradation in excised tumors (IHC), and plasma pharmacokinetics (PK) to correlate exposure with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy of this compound?
- Hypothesis-driven analysis : Evaluate bioavailability (e.g., plasma Cmax and AUC via LC-MS), tissue penetration, and metabolite activity.
- Model limitations : Address discrepancies by testing 3D organoid cultures or stroma-rich co-culture systems to mimic in vivo microenvironments.
- Statistical rigor : Apply Bland-Altman plots or Deming regression to assess agreement between models .
Q. What methodologies are optimal for analyzing this compound’s impact on ER conformational dynamics?
- Structural biology : Use X-ray crystallography or cryo-EM to resolve ligand-bound ER structures.
- Hydrogen-deuterium exchange (HDX) mass spectrometry : Map conformational changes induced by this compound binding.
- Computational modeling : Perform molecular dynamics simulations to predict binding stability and degradation efficiency .
Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) data be integrated to define this compound’s therapeutic window?
- PK parameters : Calculate clearance, half-life, and volume of distribution in preclinical species (e.g., mice, rats).
- PD biomarkers : Corrogate ER degradation (plasma/tissue ELISA) with tumor growth inhibition.
- Modeling : Use non-linear mixed-effects modeling (NONMEM) to establish exposure-response relationships and optimize dosing regimens .
Data Contradiction and Validation
Q. How to address conflicting results in this compound’s efficacy across ER+ subtypes?
- Subtype stratification : Compare luminal A (ESR1-mutant) vs. luminal B (wild-type ESR1) models using RNA-seq or proteomics.
- Resistance mechanisms : Investigate compensatory pathways (e.g., mTOR or CDK4/6) via phospho-kinase arrays.
- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify biomarkers of response .
Q. What validation strategies confirm this compound’s target specificity in complex biological systems?
- CRISPR/Cas9 ER knockout : Confirm on-target effects by comparing wild-type vs. ER-null models.
- Off-target profiling : Use kinase panels or thermal shift assays to rule out non-ER interactions.
- Clinical correlation : Validate findings against ER degradation data from early-phase trials .
Experimental Design and Reporting
Q. What are best practices for reporting this compound studies to ensure reproducibility?
- MIAME compliance : Detail cell line authentication (STR profiling), serum batch numbers, and passage numbers.
- Data transparency : Share raw blots, dose-response curves, and PK/PD datasets in supplementary materials.
- Ethical reporting : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
Q. How to formulate hypothesis-driven research questions for this compound combination therapies?
- Synergy screens : Test this compound with CDK4/6 inhibitors (e.g., palbociclib) or PI3K inhibitors in high-throughput assays.
- Mechanistic rationale : Focus on overlapping pathways (e.g., ER-CDK4/6 cross-talk) and validate via RNAi or CRISPR.
- Statistical design : Use Chou-Talalay combination indices to distinguish additive vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
